molecular formula C14H14N2 B5796734 benzaldehyde methyl(phenyl)hydrazone CAS No. 2989-45-9

benzaldehyde methyl(phenyl)hydrazone

Cat. No. B5796734
CAS RN: 2989-45-9
M. Wt: 210.27 g/mol
InChI Key: WUSDCMLIVSVEIR-NTCAYCPXSA-N
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Description

Benzaldehyde methyl(phenyl)hydrazone is a chemical compound that is widely used in scientific research. It is a hydrazone derivative of benzaldehyde and is commonly used as a reagent in organic synthesis. This compound has gained attention due to its unique properties and potential applications in various fields of science.

Scientific Research Applications

  • Synthesis and Antimicrobial Properties : Benzaldehyde derivatives have been synthesized for antimicrobial applications. A study by Nastasă et al. (2015) detailed the synthesis of hydrazones with antimicrobial properties. These compounds displayed moderate-to-good growth inhibition activity against various bacteria and fungal strains.

  • Antioxidant Activity : The antioxidant properties of benzaldehyde derivatives were also evaluated in the same study. Compounds with specific substituents showed better free-radical scavenging ability, indicating potential as antioxidants.

  • Antimycobacterial Applications : Research by Adibi et al. (2012) explored benzaldehyde derivatives for antimycobacterial activity. They found that certain nicotinoyl hydrazone derivatives exhibited activity against M. tuberculosis, suggesting their potential as lead compounds for tuberculosis treatment.

  • Corrosion Inhibition : In the context of materials science, benzaldehyde hydrazone derivatives have been investigated as corrosion inhibitors. A study by Singh et al. (2016) demonstrated the effectiveness of 4(N,N-dimethylamino) benzaldehyde nicotinic hydrazone as a corrosion inhibitor for mild steel in acidic conditions.

  • Charge Transporting Materials : Hydrazone compounds derived from benzaldehyde have been studied for their potential as charge transporting materials. Urnikaite et al. (2009) investigated the effects of methyl substituents on the properties of triphenylamino-based charge transporting hydrazones, providing insights into their applicability in electrophotography.

properties

IUPAC Name

N-[(E)-benzylideneamino]-N-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2/c1-16(14-10-6-3-7-11-14)15-12-13-8-4-2-5-9-13/h2-12H,1H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSDCMLIVSVEIR-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)N=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=CC=C1)/N=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzaldehyde methyl(phenyl)hydrazone

CAS RN

2989-45-9
Record name BENZALDEHYDE 2-METHYL-2-PHENYLHYDRAZONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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